2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
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Overview
Description
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is an organic compound characterized by the presence of difluoro and trifluoromethyl groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of difluoro and trifluoromethyl groups onto a thiophene ring. One common method is through the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
- 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
- 2,2-Difluoro-2-[4-(trifluoromethyl)thiazol-4-yl]acetic acid
Comparison:
- Uniqueness: The thiophene ring in 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid imparts unique electronic properties compared to phenyl or thiazolyl derivatives. This can influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain applications, such as in the development of novel pharmaceuticals or advanced materials.
Properties
CAS No. |
1879422-29-3 |
---|---|
Molecular Formula |
C7H3F5O2S |
Molecular Weight |
246.2 |
Purity |
95 |
Origin of Product |
United States |
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